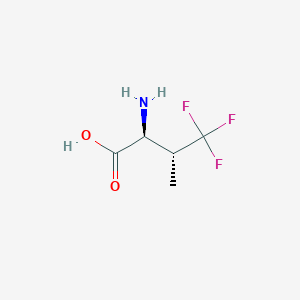

L-Valine, 4,4,4-trifluoro-, (3R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated derivative of the essential amino acid L-valine, where the three hydrogen atoms on the terminal methyl group are replaced by fluorine atoms. The (3R) configuration indicates the stereochemistry at the third carbon, critical for its biological interactions. Fluorination enhances the compound’s metabolic stability, lipophilicity, and resistance to enzymatic degradation, making it valuable in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, 4,4,4-trifluoro-, (3R)- typically involves the introduction of trifluoromethyl groups into the valine structure. One common method is the nucleophilic substitution reaction, where a suitable valine derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of L-Valine, 4,4,4-trifluoro-, (3R)- may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

L-Valine, 4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted valine derivatives .

Scientific Research Applications

L-Valine, 4,4,4-trifluoro-, (3R)- has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its effects on protein structure and function.

Medicine: Research explores its potential as a therapeutic agent due to its unique properties.

Industry: It is used in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valine, 4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: D-Valine, 4,4,4-trifluoro-, (3S)-

Key Differences :

- Stereochemistry : The D-configuration ((3S)) versus L-configuration ((3R)) alters binding affinity to enzymes and receptors.

- Physical Properties: Boiling Point: 193.3±40.0°C (predicted for D-isomer). Density: 1.352±0.06 g/cm³ (D-isomer). pKa: 1.95±0.10, indicating stronger acidity compared to non-fluorinated valine (pKa ~2.3). Applications: D-isomers are often used in peptide synthesis to modulate protease resistance.

Structural Isomers: L-Isovaline, 4,4,4-trifluoro-

Key Differences :

- Structure : Isovaline is a β-methyl analog of valine, with the trifluoromethyl group at the β-position.

- Molecular Formula: C₅H₈F₃NO₂ (same as L-Valine derivative).

- Biological Activity : The β-methyl group may alter interactions with transporters or receptors compared to α-substituted valine derivatives.

Protected Derivatives: FMOC-4,4,4-Trifluoro-DL-Valine

Key Differences :

- Molecular Formula: C₂₀H₁₈F₃NO₄ (FMOC group adds bulk).

- Applications: Used in solid-phase peptide synthesis to protect the amino group. The trifluoro moiety enhances solubility in organic solvents.

- Hazard Class : Irritant , requiring careful handling.

Comparison with Fluorinated Non-Amino Acid Compounds

4,4,4-Trifluorobutyric Acid

Key Differences :

- Structure : Shorter carbon chain (C4) with a carboxylic acid group.

- Properties :

- Applications : Intermediate in agrochemicals and pharmaceuticals; the trifluoro group increases acidity (pKa ~1.0).

(3R)-4,4,4-Trifluoro-1,3-Butanediol

Key Differences :

- Structure: Diol with trifluoromethyl group; lacks amino and carboxyl groups.

- Molecular Formula : C₄H₇F₃O₂ .

- Applications: Potential use as a chiral building block in asymmetric synthesis.

Physicochemical Property Comparison Table

Biological Activity

L-Valine, 4,4,4-trifluoro-, (3R)- is a fluorinated derivative of the branched-chain amino acid L-valine. Its unique structural features, particularly the trifluoromethyl group at the 4-position and a hydroxyl group at the 3-position, enhance its biological activity and stability in various biochemical contexts. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H8F3NO2

- Molecular Weight : Approximately 171.12 g/mol

- Structural Features :

- Trifluoromethyl group at position 4

- Hydroxyl group at position 3

The trifluoromethyl group significantly alters the physicochemical properties of the compound compared to non-fluorinated analogs, influencing its interactions with biological molecules.

The biological activity of L-Valine, 4,4,4-trifluoro-, (3R)- is primarily attributed to its enhanced lipophilicity due to the trifluoromethyl substitution. This property allows it to interact effectively with hydrophobic regions of proteins and enzymes. Such interactions can modulate the activity of these biomolecules, leading to various biological effects:

- Peptide Synthesis : Acts as a building block in peptide synthesis, where its incorporation can enhance pharmacokinetics and bioavailability.

- Antiviral Properties : It has been studied for potential antiviral effects, particularly in inhibiting viral polymerase activity.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Peptide Stability : Research indicates that incorporating L-Valine, 4,4,4-trifluoro-, (3R)- into peptide structures can significantly improve their stability and bioavailability. This is particularly relevant in drug development where enhanced stability can lead to better therapeutic outcomes.

- Antiviral Activity : A study highlighted its potential in inhibiting viral polymerases, suggesting that the trifluoromethyl group may play a critical role in enhancing binding affinity to viral targets. This aspect opens avenues for developing antiviral therapies.

- Cardiovascular Research : In animal studies, L-valine and its derivatives have shown hypotensive effects. Specifically, L-Valine was found to lower blood pressure during various phases of experimental conditions without causing adverse histological changes . This suggests potential applications in cardiology.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Valine | No fluorination | Essential amino acid |

| 4-Fluoro-L-valine | Fluorine at position 4 | Less lipophilic than trifluorinated variant |

| 3-Hydroxy-L-valine | Hydroxyl group at position 3 | Lacks trifluoromethyl substitution |

The unique combination of a hydroxyl group and three fluorines at a single carbon center in L-Valine, 4,4,4-trifluoro-, (3R)- provides distinct chemical reactivity and biological activities not observed in other derivatives.

Q & A

Q. What are the established synthetic routes for (3R)-4,4,4-trifluoro-L-valine, and how can enantiomeric purity be ensured during synthesis?

Basic

Synthesis typically involves fluorination of L-valine precursors using reagents like 3,3,3-trifluoropropene or trifluoroacetic anhydride. Enantiomeric purity is critical and can be maintained via chiral auxiliary-assisted synthesis or enzymatic resolution. Post-synthesis, chiral HPLC or capillary electrophoresis should be employed to validate purity, with nuclear Overhauser effect (NOE) NMR experiments to confirm stereochemical integrity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of (3R)-4,4,4-trifluoro-L-valine?

Basic

Key techniques include:

- 19F NMR : To confirm trifluoromethyl group integration and chemical environment.

- X-ray crystallography : For absolute configuration determination. Refinement software like SHELXL is recommended for high-precision analysis of crystallographic data .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula.

- Circular dichroism (CD) : To assess optical activity and correlate with stereochemistry .

Q. How does the trifluoromethyl group influence the compound’s conformational stability in solution versus solid state?

Advanced

The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, stabilizing specific conformers. In the solid state (via X-ray), the molecule may adopt a rigid conformation due to crystal packing, whereas solution-state NMR (e.g., 2D NOESY) often reveals dynamic equilibria between conformers. Computational modeling (DFT or MD simulations) can reconcile discrepancies by accounting for solvent effects and thermal fluctuations .

Q. What experimental strategies address contradictions between computational reactivity predictions and empirical data for this compound?

Advanced

Discrepancies may arise from inadequate solvation models or basis sets in simulations. Mitigation strategies include:

- Re-optimizing computational parameters (e.g., using M06-2X/cc-pVTZ for fluorine interactions).

- Conducting kinetic isotope effect (KIE) studies to probe reaction mechanisms.

- Validating intermediates via in situ IR or LC-MS monitoring .

Q. What safety protocols are critical when handling (3R)-4,4,4-trifluoro-L-valine in laboratory settings?

Basic

Key protocols include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Emergency measures : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Q. How can stereochemical integrity be preserved during derivatization or functionalization reactions of (3R)-4,4,4-trifluoro-L-valine?

Advanced

Racemization risks increase under acidic/basic conditions or elevated temperatures. Strategies include:

- Using mild coupling reagents (e.g., HATU/DIPEA) for peptide synthesis.

- Employing low-temperature (<0°C) reaction conditions.

- Monitoring enantiopurity via chiral stationary phase HPLC at each synthetic step .

Q. What role does (3R)-4,4,4-trifluoro-L-valine play in studying enzyme-substrate interactions, particularly with fluorophilic active sites?

Advanced

The trifluoromethyl group mimics steric and electronic properties of natural substrates while enhancing metabolic stability. Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities. Comparative studies with non-fluorinated analogs reveal fluorine-specific interactions (e.g., orthogonal dipolar effects) in enzyme pockets .

Q. How can researchers resolve ambiguities in fluorine chemical shifts observed in 19F NMR spectra of this compound?

Advanced

Ambiguities may arise from solvent effects or dynamic processes. Solutions include:

- Variable-temperature NMR to identify exchange broadening.

- Adding shift reagents (e.g., Eu(fod)3) to enhance signal separation.

- Cross-validating assignments with density functional theory (DFT)-calculated chemical shifts .

Q. What analytical challenges arise when quantifying trace impurities in (3R)-4,4,4-trifluoro-L-valine, and how are they addressed?

Advanced

Fluorinated byproducts may co-elute with the target compound in standard HPLC methods. Mitigation involves:

- Developing orthogonal separation methods (e.g., ion-pair chromatography).

- Using LC-MS with high-resolution quadrupole-time-of-flight (Q-TOF) detectors for precise mass identification.

- Spiking experiments with isotopically labeled internal standards (e.g., deuterated analogs) .

Q. How does the compound’s fluorine substitution pattern impact its pharmacokinetic properties in preclinical studies?

Advanced

The trifluoromethyl group enhances lipophilicity (logP) and membrane permeability but may reduce aqueous solubility. Pharmacokinetic profiling should include:

Properties

CAS No. |

409333-57-9 |

|---|---|

Molecular Formula |

C5H8F3NO2 |

Molecular Weight |

171.12 g/mol |

IUPAC Name |

(2S,3R)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid |

InChI |

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)/t2-,3+/m1/s1 |

InChI Key |

BAOLXXJPOPIBKA-GBXIJSLDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)C(F)(F)F |

Canonical SMILES |

CC(C(C(=O)O)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.